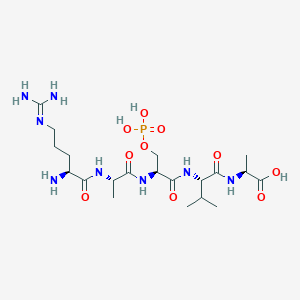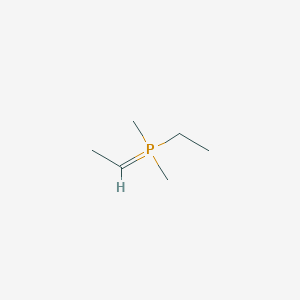
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three carbon atoms. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including ethyl(ethylidene)dimethyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with Grignard reagents can yield various tertiary phosphines . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of tertiary phosphines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl(ethylidene)dimethyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl(ethylidene)dimethyl-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
Comparison with Similar Compounds
Trimethylphosphine: Another tertiary phosphine with three methyl groups attached to the phosphorus atom.
Triethylphosphine: A tertiary phosphine with three ethyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Comparison: Ethyl(ethylidene)dimethyl-lambda~5~-phosphane is unique due to the presence of both ethyl and ethylidene groups attached to the phosphorus atom. This structural variation can influence its reactivity and coordination behavior compared to other tertiary phosphines. For instance, the steric and electronic properties of the ethylidene group can affect the compound’s ability to coordinate with metal centers and participate in catalytic cycles.
Properties
CAS No. |
63161-52-4 |
|---|---|
Molecular Formula |
C6H15P |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
ethyl-ethylidene-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H15P/c1-5-7(3,4)6-2/h5H,6H2,1-4H3 |
InChI Key |
XTANEDGOCCNOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=CC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
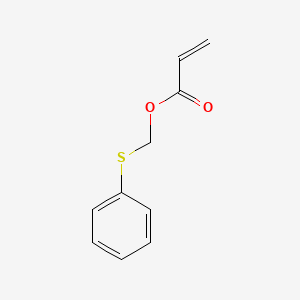
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
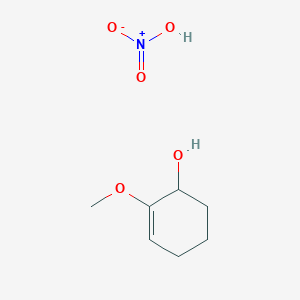

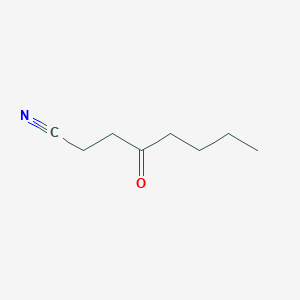
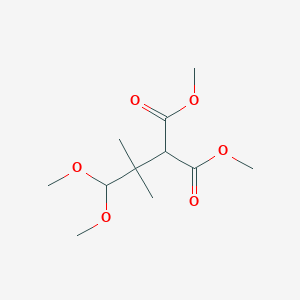
![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
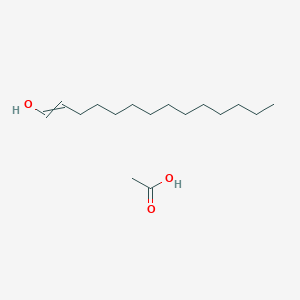
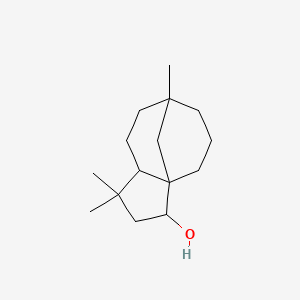
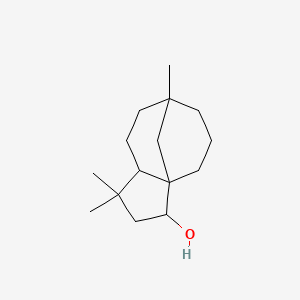
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
